6-Cyano-2-(trifluoromethyl)nicotinic acid

Description

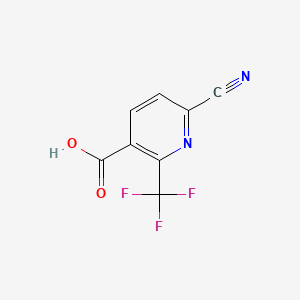

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFALOKVJQIUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721356 | |

| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-27-7 | |

| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. Two primary strategic approaches are detailed, commencing from readily accessible pyridine precursors. Each strategy is elaborated with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The guide further provides a comparative analysis of critical transformations, particularly cyanation methodologies, to aid in the selection of the most appropriate synthetic route based on laboratory capabilities and project-specific requirements.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in contemporary drug discovery and agrochemical research. The trifluoromethyl group, a bioisostere for a methyl group, often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The cyano and carboxylic acid moieties serve as versatile synthetic handles for the construction of more complex molecular architectures, such as amides, esters, and various heterocyclic systems. Consequently, efficient and scalable access to this key intermediate is of paramount importance.

This guide delineates two plausible and well-precedented synthetic pathways for the preparation of this compound, providing detailed experimental procedures and an analysis of the key chemical transformations involved.

Synthetic Strategy I: From a Pre-functionalized Pyridine Ring

This initial strategy leverages a commercially available or readily synthesized trifluoromethyl-substituted pyridine precursor, which is then elaborated to introduce the cyano and carboxylic acid functionalities. A logical and efficient approach commences with 6-bromo-2-(trifluoromethyl)pyridine.

Figure 1: Overview of Synthetic Pathway I.

Step 1: Cyanation of 6-Bromo-2-(trifluoromethyl)pyridine

The introduction of the cyano group at the 6-position of the pyridine ring is a critical transformation. Several robust methods are available for this conversion, with Palladium-catalyzed cyanation being a modern and highly efficient choice.

2.1.1. Palladium-Catalyzed Cyanation

This method offers high yields and functional group tolerance under relatively mild conditions. Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides.

Causality of Experimental Choices: The palladium catalyst, in its Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide. The choice of ligand is crucial for stabilizing the palladium complex and facilitating the subsequent reductive elimination. A polar aprotic solvent like DMF or NMP is typically used to ensure the solubility of the reagents.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To a dry, argon-purged flask, add 6-bromo-2-(trifluoromethyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

-

Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-cyano-2-(trifluoromethyl)pyridine.

| Parameter | Value | Reference |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | [1] |

| Catalyst | Pd(PPh₃)₄ | [2] |

| Solvent | DMF | [2] |

| Temperature | 90-100 °C | [2] |

| Typical Yield | 80-95% | [2] |

Alternative Cyanation Methods:

-

Rosenmund-von Braun Reaction: This classic method involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine[3]. While effective, it often requires harsh reaction conditions and can be challenging to work up.

Step 2: Hydrolysis of 6-Cyano-2-(trifluoromethyl)pyridine

The final step in this pathway is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Causality of Experimental Choices: Acidic hydrolysis protonates the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

Experimental Protocol: Acidic Hydrolysis of a Nitrile

-

To a round-bottom flask, add 6-cyano-2-(trifluoromethyl)pyridine (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

If the product does not precipitate, neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.

| Parameter | Condition | Reference |

| Reagent | 6 M HCl | [7] |

| Temperature | Reflux | [7] |

| Typical Yield | >90% | [7] |

Synthetic Strategy II: Building the Pyridine Ring

An alternative and convergent approach involves the construction of the substituted pyridine ring from acyclic precursors already containing the trifluoromethyl group. This strategy can offer advantages in terms of controlling the substitution pattern of the final product.

Figure 2: Overview of Synthetic Pathway II.

This pathway often involves the condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with an enamine or a similar reactive species to form a dihydropyridine intermediate, which is then oxidized to the corresponding pyridine. Subsequent functional group manipulations would then lead to the target molecule. While powerful, the specifics of this approach are highly dependent on the chosen building blocks and are beyond the scope of this guide for a detailed protocol. However, it represents a valid and often employed strategy in the synthesis of highly substituted pyridines[8].

Comparative Analysis of Cyanation Methods

The choice of cyanation method is a critical decision in the synthesis of this compound. The following table provides a comparative overview of the most common methods.

| Method | Advantages | Disadvantages |

| Palladium-Catalyzed Cyanation | High yields, mild reaction conditions, excellent functional group tolerance, catalytic use of palladium. | Cost of palladium catalysts and ligands, potential for catalyst poisoning by cyanide. |

| Rosenmund-von Braun Reaction | Well-established, uses relatively inexpensive reagents. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper cyanide, difficult workup. |

| Sandmeyer Reaction | Useful for substrates where the corresponding halide is not readily available, starts from an amino group. | Involves the generation of potentially unstable diazonium salts, requires careful temperature control. |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Cyanide Compounds (e.g., Zn(CN)₂, K₄[Fe(CN)₆]): These compounds are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact with acids, highly toxic hydrogen cyanide gas is liberated. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols[9][10][11][12].

-

Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds should be handled with care. Some palladium complexes can be sensitizers.

-

Strong Acids and Bases: Handle with care to avoid chemical burns.

Conclusion

This technical guide has outlined two strategic pathways for the synthesis of this compound. Pathway I, which involves the cyanation of a pre-existing trifluoromethyl-substituted pyridine, is a robust and versatile approach with well-established methodologies for the key transformations. The choice of cyanation method will depend on the specific starting material and the desired reaction conditions. Pathway II, involving the construction of the pyridine ring, offers a convergent approach that can be advantageous for accessing highly substituted analogs.

The detailed experimental protocols and comparative analysis provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical entity. By understanding the underlying principles and practical considerations of each synthetic step, the practitioner can confidently and efficiently produce this compound for further application in their research and development endeavors.

References

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

A convenient and scalable method for preparation of 2,5-dibromopyridine - Heterocyclic Letters. (URL: [Link])

- Process for the preparation of substituted pyridines - Google P

-

Optimization of palladium catalyzed cyanation reactions with Zn(CN) 2 - ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

-

Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchGate. (URL: [Link])

-

ICSC 1132 - POTASSIUM FERRICYANIDE - International Chemical Safety Cards (ICSCs). (URL: [Link])

-

Synthesis of 2-amino-6-bromopyridine - Dissertation. (URL: [Link])

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. (URL: [Link])

-

DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine - Semantic Scholar. (URL: [Link])

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (URL: [Link])

-

2.6.1 Trifluoromethylation - ResearchGate. (URL: [Link])

- Process for the preparation of 2-cyanopyridines - Google P

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. (URL: [Link])

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P

- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P

-

Rosenmund-von Braun Reaction - Organic Chemistry Portal. (URL: [Link])

- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. uprm.edu [uprm.edu]

- 11. ICSC 1132 - POTASSIUM FERRICYANIDE [chemicalsafety.ilo.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Preparation of 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Foreword: The Strategic Importance of Fluorinated Nicotinic Acids

The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, is highly valued for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and bioavailability of active pharmaceutical ingredients (APIs).[1] Nicotinic acid and its derivatives are prevalent scaffolds in numerous FDA-approved drugs. The synthesis of specifically substituted trifluoromethylated nicotinic acids, such as 6-Cyano-2-(trifluoromethyl)nicotinic acid, represents a significant endeavor in the development of novel therapeutics and advanced materials. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The proposed forward synthesis involves the following key transformations:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Cyanation: Transformation of the amino group into a nitrile (cyano group).

-

Hydrolysis: Conversion of the chloro and cyano functionalities to the final carboxylic acid.

This strategic sequence leverages the directing effects of the substituents on the pyridine ring and employs classical, high-yielding reactions.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The initial step involves the regioselective nitration of 2-chloro-6-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group and the chloro group deactivates the pyridine ring towards electrophilic substitution, necessitating strong nitrating conditions.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and oleum generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-deficient pyridine ring, primarily at the 3-position due to the directing effects of the existing substituents.

Experimental Protocol:

-

To a stirred solution of oleum (20%), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) portion-wise, maintaining the temperature below 20°C with an ice bath.

-

Once the addition is complete, add fuming nitric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 25°C.

-

After the addition, slowly heat the reaction mixture to 90-100°C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine |

| Reagents | Fuming Nitric Acid, Oleum (20%) |

| Temperature | 90-100°C |

| Reaction Time | 4-6 hours |

| Expected Yield | 65-75% |

Part 2: Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

The reduction of the nitro group to a primary amine is a critical step. Several methods are available for this transformation; however, reduction with iron powder in the presence of an acid is a classic, efficient, and cost-effective method that is tolerant of the chloro and trifluoromethyl groups.[2][3][4][5]

Reaction Mechanism: In an acidic medium, iron metal acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Experimental Protocol:

-

In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and then add a solution of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol dropwise.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired amine, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |

| Reagents | Iron Powder, Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Part 3: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a nitrile.[6] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[7][8]

Reaction Mechanism: The primary amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

Caption: Key steps in the Sandmeyer cyanation reaction.

Experimental Protocol:

-

Dissolve 3-amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the mixture to 50-60°C for 1-2 hours.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine |

| Reagents | Sodium Nitrite, Copper(I) Cyanide, HCl |

| Temperature | 0-5°C then 50-60°C |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-80% |

Part 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[9][10][11][12][13] Given the presence of the chloro and trifluoromethyl groups, acidic hydrolysis is a robust choice.

Reaction Mechanism: The nitrile is protonated by the strong acid, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[11]

Experimental Protocol:

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as acetic acid, add concentrated sulfuric acid.

-

Heat the mixture to reflux (around 120-130°C) for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and carefully pour it into ice water.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-6-(trifluoromethyl)nicotinonitrile |

| Reagents | Concentrated Sulfuric Acid, Acetic Acid |

| Temperature | Reflux (120-130°C) |

| Reaction Time | 6-12 hours |

| Expected Yield | 80-90% |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable pathway to this compound from a readily available starting material. Each step utilizes well-understood and reliable chemical transformations, ensuring a high probability of success for experienced researchers. The final product is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, and this guide serves as a foundational resource for its preparation. Future work may focus on the development of more convergent synthetic strategies or the use of novel catalytic systems to improve efficiency and reduce the environmental impact of the synthesis.

References

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

-

Filo. Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux. Available from: [Link]

-

Clark, J. hydrolysis of nitriles. Chemguide. Available from: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Available from: [Link]

-

Organic Reactions. Nitrile to Acid - Common Conditions. Available from: [Link]

- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.

- Google Patents. Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

ResearchGate. Oxidation of 3-methylpyridine to KN with oxygen or air. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

- Czuba, W. Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry. (1980).

-

University of Calgary. Reactions. Available from: [Link]

-

MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. (2018). Available from: [Link]

-

ScienceDirect. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2020). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Available from: [Link]

- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

University of Massachusetts Lowell. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]

-

ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012). Available from: [Link]

-

ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Available from: [Link]

-

Organic Reactions. Nitro Reduction - Common Conditions. Available from: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Available from: [Link]

-

Organic Reactions. Nitro Reduction - Iron (Fe). Available from: [Link]

-

WordPress. Stoichiometric Zn or Fe Metal Reduction. Available from: [Link]

-

Langwaychem. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine. Available from: [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. Available from: [Link]

- Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same.

- Google Patents. Process for producing 2,6-dichloro-3-nitropyridine.

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Available from: [Link]

- Google Patents. Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

- Google Patents. Preparation method of 2, 6-dichloro-3-nitropyridine.

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available from: [Link]

- Google Patents. Method for producing 2-chloro nicotinic acid.

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed. The Bacterial Oxidation of Nicotine. 8. Synthesis of 2,3,6-trihydroxypyridine and Accumulation and Partial Characterization of the Product of 2,6-dihydroxypyridine Oxidation. Available from: [Link]

-

Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). (2020). Available from: [Link]

-

National Toxicology Program. 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Available from: [Link]

- Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux | Filo [askfilo.com]

- 8. Reaction Examples [cdb.ics.uci.edu]

- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid: Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry

In the landscape of contemporary medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated counterparts. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of neighboring functional groups.

This guide provides a detailed technical overview of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a specialized heterocyclic building block. While specific experimental data for this compound is not extensively available in public literature, this document will leverage data from its close structural analog, 6-(trifluoromethyl)nicotinic acid, and established principles of physical organic chemistry to provide a comprehensive profile. We will delve into its molecular structure, predicted physicochemical properties, a plausible synthetic pathway, and its potential applications as a high-value intermediate in the synthesis of novel bioactive molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the unique chemical attributes of this compound.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is characterized by a pyridine ring substituted with three key functional groups: a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and a cyano group at the 6-position. This specific arrangement of electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine core.

Caption: Molecular structure of this compound.

The trifluoromethyl group, being strongly electron-withdrawing, significantly lowers the pKa of the carboxylic acid, making it a stronger acid compared to nicotinic acid itself. The cyano group further contributes to the electron-deficient nature of the pyridine ring, which can influence its reactivity in nucleophilic aromatic substitution reactions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its structural analog, 6-(trifluoromethyl)nicotinic acid, for comparison. Properties for the target compound are predicted based on its structure and data from similar compounds, as extensive experimental data is not publicly available.

| Property | This compound | 6-(trifluoromethyl)nicotinic acid (Analog) |

| CAS Number | 1211537-27-7 | 231291-22-8[1] |

| Molecular Formula | C8H3F3N2O2[2] | C7H4F3NO2[1][3] |

| Molecular Weight | 216.12 g/mol [2] | 191.11 g/mol [1][3] |

| Appearance | Predicted: White to off-white solid | White to off-white solid[1][3] |

| Melting Point | Predicted: >200 °C | 193-197 °C[1][3] |

| Boiling Point | Predicted: >260 °C | ~259.3 °C[1][3] |

| Density | Predicted: >1.5 g/cm³ | 1.484 g/cm³[1][3] |

| pKa | Predicted: <2.9 | Predicted: ~2.96[1] |

| Solubility | Predicted: Soluble in polar organic solvents | Soluble in methanol and acetonitrile[1] |

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be conceptualized based on established synthetic methodologies for related fluorinated pyridines found in the patent literature. A potential multi-step approach starting from a suitable trifluoromethyl-substituted pyridine precursor is outlined below. This proposed pathway offers a logical sequence for the introduction of the cyano and carboxylic acid functionalities.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed proposition and should be optimized for specific laboratory conditions.

Step 1: Cyanation of 2-Chloro-6-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as copper(I) cyanide or zinc cyanide.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100 to 150 °C.

-

The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and worked up by quenching with an aqueous solution of a complexing agent (e.g., ferric chloride or sodium thiosulfate) to remove residual cyanide.

-

The product, 2-cyano-6-(trifluoromethyl)pyridine, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Step 2: N-Oxidation of 2-Cyano-6-(trifluoromethyl)pyridine

-

The 2-cyano-6-(trifluoromethyl)pyridine obtained in the previous step is dissolved in a suitable solvent such as acetic acid or dichloromethane.

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise at a controlled temperature (typically 0-25 °C).

-

The reaction is stirred until complete conversion of the starting material is observed by TLC.

-

The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

-

The product, 6-cyano-2-(trifluoromethyl)pyridine-N-oxide, is isolated by extraction and purified by crystallization or chromatography.

Step 3: Rearrangement to 6-Cyano-2-(trifluoromethyl)-3-hydroxypyridine

-

The pyridine-N-oxide is treated with acetic anhydride or trifluoroacetic anhydride and heated. This promotes a rearrangement reaction to introduce a hydroxyl group at the 3-position.

-

The reaction mixture is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) to yield 6-cyano-2-(trifluoromethyl)-3-hydroxypyridine.

-

The product is isolated by acidification of the reaction mixture and subsequent filtration or extraction.

Step 4: Oxidation to this compound

-

The 6-cyano-2-(trifluoromethyl)-3-hydroxypyridine is subjected to oxidation to convert the hydroxyl group to a carboxylic acid.

-

A suitable oxidizing agent, such as potassium permanganate or ruthenium(III) chloride with a co-oxidant, is used in an appropriate solvent system.

-

The reaction progress is monitored, and upon completion, the reaction is worked up to remove the oxidizing agent.

-

The final product, this compound, is isolated by acidification and purified by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The presence of the trifluoromethyl, cyano, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile to this compound, making it a versatile building block for the synthesis of more complex molecules.

Reactivity of the Functional Groups:

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its increased acidity due to the electron-withdrawing substituents can influence reaction rates and conditions.

-

Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Potential Applications in Medicinal Chemistry:

Trifluoromethyl-substituted nicotinic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[3]

The scaffold of this compound is particularly interesting for the development of:

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active site of enzymes, while the trifluoromethyl and cyano groups can provide additional interactions and modulate the overall physicochemical properties of the inhibitor.

-

Receptor Modulators: The rigid pyridine core can serve as a scaffold to present the functional groups in a specific spatial orientation for interaction with biological receptors.

-

Novel Agrochemicals: The unique combination of functional groups can lead to the discovery of new herbicides, pesticides, and fungicides with improved efficacy and metabolic stability.[3]

Conclusion

This compound represents a highly functionalized and promising building block for the synthesis of novel compounds in the fields of drug discovery and materials science. While detailed experimental data for this specific molecule remains limited in the public domain, a comprehensive understanding of its chemical properties and reactivity can be inferred from its structural features and comparison with its close analog, 6-(trifluoromethyl)nicotinic acid. The proposed synthetic pathway provides a rational approach to its preparation, opening the door for its broader accessibility and exploration. The unique combination of a carboxylic acid, a trifluoromethyl group, and a cyano group on a pyridine scaffold makes it a valuable tool for chemists seeking to fine-tune the properties of bioactive molecules and develop next-generation chemical entities.

References

-

Langwaychem. This compound, CAS 1211537-27-7. [Online] Available at: [Link]

- Vertex AI Search. Exploring 6-(Trifluoromethyl)

-

Langwaychem. This compound, CAS NO.: 1211537-27-7. [Online] Available at: [Link]

-

PubChem. 6-(Trifluoromethyl)nicotinic acid. [Online] Available at: [Link]

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Cyano-2-(trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages high-fidelity predictive methodologies to provide a robust analytical framework. Furthermore, it details the field-proven experimental protocols necessary to acquire this data, ensuring a self-validating system for compound verification and quality control.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the presence of three key functional groups: a carboxylic acid, a nitrile, and a trifluoromethyl group. These moieties impart unique electronic and steric properties, making it a valuable synthon for the development of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of this compound. This guide serves as a foundational resource for scientists working with this molecule, providing both predicted spectral data and the methodologies to obtain and interpret experimental results.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are generated from validated computational models and serve as a reliable benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the cyano, trifluoromethyl, and carboxylic acid groups will deshield these protons, shifting their resonances downfield.

-

H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be significantly downfield due to the anisotropic effect of the adjacent cyano group and the electron-withdrawing trifluoromethyl group at the 2-position.

-

H-5: This proton will also appear as a doublet, coupled to H-4. It will be influenced by the adjacent carboxylic acid group.

A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, the chemical shift of which is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton. The predicted chemical shifts are influenced by the electronegativity of the attached functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~148-152 | Attached to the highly electronegative trifluoromethyl group and the ring nitrogen, resulting in a significant downfield shift. The carbon will appear as a quartet due to coupling with the fluorine atoms. |

| C3 | ~130-134 | The carbon bearing the carboxylic acid group. |

| C4 | ~140-144 | Aromatic carbon adjacent to the cyano group. |

| C5 | ~120-124 | Aromatic carbon. |

| C6 | ~135-139 | The carbon bearing the cyano group, deshielded by the nitrogen atom of the nitrile. |

| -COOH | ~165-170 | Typical chemical shift for a carboxylic acid carbon. |

| -CF₃ | ~120-125 | The carbon of the trifluoromethyl group will appear as a quartet due to ¹JCF coupling. |

| -CN | ~115-118 | Characteristic chemical shift for a nitrile carbon. |

The ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, often broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1720-1700 | Carbonyl stretch, a strong and sharp absorption. |

| C≡N (Nitrile) | 2240-2220 | Nitrile stretch, a sharp and medium-intensity band. |

| C-F (Trifluoromethyl) | 1350-1150 | Strong C-F stretching vibrations. |

| C=C, C=N (Aromatic) | 1600-1450 | Ring stretching vibrations. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound.

-

Negative Ion Mode (ESI-): This is the preferred mode for this acidic compound. The base peak is expected to be the deprotonated molecule [M-H]⁻.

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may also be observed, although likely with lower intensity.

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition.

| Ion | Predicted Exact Mass |

| [M-H]⁻ | 215.0074 |

| [M+H]⁺ | 217.0227 |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be robust and reproducible.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

If a fluorine-capable probe is available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Perform peak picking to determine the chemical shifts of all signals.

-

ATR-FTIR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Protocol Details:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Measurement:

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Post-Measurement:

-

Release the pressure and remove the sample.

-

Thoroughly clean the ATR crystal to prevent cross-contamination.

-

ESI-MS Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Protocol Details:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or an acetonitrile/water mixture. A small amount of a volatile acid (e.g., formic acid) for positive mode or base (e.g., ammonium hydroxide) for negative mode can be added to improve ionization, but may not be necessary for this compound.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump, or introduce it via a liquid chromatography system.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in both negative and positive ion modes over an appropriate mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to the deprotonated molecule [M-H]⁻ in the negative ion mode spectrum and/or the protonated molecule [M+H]⁺ in the positive ion mode spectrum.

-

For HRMS data, use the measured exact mass to confirm the elemental formula of the ion.

-

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on predictive data, and outlines the standard operating procedures for experimental verification. By combining theoretical predictions with robust experimental protocols, this document serves as an essential resource for researchers and scientists, enabling confident identification and characterization of this important chemical entity. The provided workflows and detailed protocols are designed to ensure data integrity and reproducibility, aligning with the highest standards of scientific rigor in a drug discovery and development setting.

References

-

NMR Prediction: Advanced Chemistry Development (ACD/Labs) Software V11.02. [Link]

-

IR Spectrum Prediction: NIST Chemistry WebBook. [Link]

- Mass Spectrometry: Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017.

- Practical NMR Spectroscopy: Jacobsen, N. J. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.

- Introduction to Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

An In-Depth Technical Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid (CAS Number: 1211537-27-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, bioavailability, and binding affinity. Within this context, trifluoromethylated pyridine derivatives have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a compound identified by CAS number 1211537-27-7. We will delve into its fundamental properties, potential hazards, plausible synthetic routes, and its prospective applications in the ongoing quest for novel bioactive molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of this fluorinated nicotinic acid derivative.

Core Molecular Identity and Physicochemical Profile

This compound is a trifluoromethyl-substituted cyanopyridine carboxylic acid. Its distinct structural features—a pyridine ring, a trifluoromethyl group at the 2-position, a cyano group at the 6-position, and a carboxylic acid at the 3-position—endow it with a unique electronic and steric profile, making it an attractive intermediate for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1211537-27-7 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 193-197 °C | [2][3] |

| Boiling Point | ~259.3 °C at 760 mmHg (Predicted) | [2][3] |

| Density | ~1.484 g/cm³ (Predicted) | [2][3] |

| pKa | 2.96 ± 0.10 (Predicted) | [4] |

Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with a chemical is paramount for safe handling and experimental design. Based on available safety data sheets and hazard classifications, this compound presents several health and safety considerations.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A/2) , H319: Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[6][7]

Table 2: Summary of GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile:

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on its GHS classification, the compound is considered harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[5][6][7] The toxicological properties have not been fully investigated, and therefore, it should be handled with the appropriate precautions for a potentially hazardous substance.[6] No data is currently available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[6]

Ecological Information:

There is limited specific ecological data for this compound. However, for the related compound nicotinic acid, it is practically non-toxic to aquatic organisms and is biodegradable.[8] Given the presence of the trifluoromethyl group, which can increase persistence, a cautious approach should be taken regarding environmental release. Proper disposal in accordance with local regulations is essential.

Synthetic Pathways: A Strategic Approach

A likely precursor for the synthesis is a suitably substituted pyridine. For instance, a synthetic route could commence from a readily available chloropyridine derivative.

Figure 1. Conceptual Synthetic Pathway. A plausible synthetic route to this compound.

Proposed Experimental Protocol:

-

Trifluoromethylation of a Precursor: A common method for introducing a trifluoromethyl group onto a heterocyclic ring is through a copper-mediated trifluoromethylation reaction. Starting with 2-chloro-6-cyanopyridine, a reaction with a trifluoromethylating agent such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (a Ruppert-Prakash reagent precursor) or trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a suitable catalyst and base would yield the trifluoromethylated pyridine intermediate.

-

Introduction of the Carboxylic Acid Group: The carboxylic acid moiety can be introduced at the 3-position of the pyridine ring. This could potentially be achieved through a directed ortho-metalation-carboxylation sequence. The trifluoromethyl group can direct lithiation to the adjacent 3-position. Subsequent quenching with carbon dioxide (dry ice) followed by acidic workup would yield the desired this compound.

Alternatively, hydrolysis of a nitrile group at the 3-position, if a suitable precursor is available, could also lead to the final product.

It is important to note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a high yield and purity of the final product.

Applications in Research and Development: A Building Block of Interest

The unique combination of a trifluoromethyl group, a cyano group, and a carboxylic acid on a pyridine scaffold makes this compound a highly valuable building block in medicinal chemistry and agrochemical research.[2]

Rationale for its Utility:

-

Trifluoromethyl Group: The -CF₃ group is a well-established bioisostere for a methyl or ethyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability by blocking sites of oxidation. It can also improve binding affinity to biological targets through favorable interactions.[9]

-

Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. It can also act as a hydrogen bond acceptor in ligand-receptor interactions.[10]

-

Nicotinic Acid Scaffold: The pyridine ring is a common motif in many approved drugs and bioactive molecules. The carboxylic acid group provides a point for further derivatization, such as ester or amide formation, to modulate physicochemical properties and biological activity.

Potential Areas of Application:

-

Drug Discovery: As a key intermediate, this compound can be used in the synthesis of a wide range of more complex molecules for screening against various therapeutic targets. The nicotinic acid scaffold itself is known to interact with various receptors and enzymes.[9][11][12] For example, nicotinic acid derivatives have been investigated as TRPM8 antagonists for the treatment of migraine.[13][14] The presence of the trifluoromethyl and cyano groups can be exploited to fine-tune the pharmacological profile of new chemical entities.

-

Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals, including herbicides and pesticides.[2] The unique substitution pattern of this compound makes it a candidate for the development of new and effective crop protection agents.

Mechanism of Action Considerations:

The specific mechanism of action of this compound has not been elucidated. However, based on the broader class of nicotinic acid derivatives, potential biological activities could involve interactions with G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.[9][11] The trifluoromethyl group can significantly influence the binding mode and potency of the molecule compared to its non-fluorinated counterparts. Further research is required to determine its specific biological targets and pharmacological effects.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds. Its well-defined physicochemical properties, coupled with a clear, albeit potentially hazardous, profile, allow for its strategic use in research and development. While detailed biological studies on this specific molecule are currently limited, the known benefits of incorporating trifluoromethyl and cyano groups into a nicotinic acid scaffold suggest a high potential for its application in the discovery of new pharmaceuticals and agrochemicals. Further exploration of its synthetic utility and biological activity is warranted to fully unlock the potential of this intriguing fluorinated molecule.

References

- Angene Chemical. (2021, May 1).

- Sigma-Aldrich. (2024, August 6).

- Fisher Scientific.

- ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Exploring 6-(Trifluoromethyl)

- PubChem. 6-(Trifluoromethyl)nicotinic acid.

- Benchchem. Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)

- Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.

- Wikipedia. (n.d.). Nicotinic acid.

- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.

- AK Scientific, Inc. 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

- Cole-Parmer. Material Safety Data Sheet - Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)

- NICOTINIC ACID CAS N°: 59-67-6. (n.d.).

- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.

- ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Arauz, J., et al. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. International Immunopharmacology, 28(1), 244–251.

- Methods to Produce Nicotinic Acid with Potential Industrial Applic

- MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines.

- Varma, M. V., et al. (2020). Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7). Biochemical Pharmacology, 174, 113829.

- Benchchem. (2025, December). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.

- PubMed. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

- Semantic Scholar. (n.d.).

- ChemicalBook. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.

- Career Henan Chemical Co. 6-(Trifluoromethyl)nicotinic acid.

- Langwaychem. This compound,CAS 1211537-27-7.

- Georganics. 6-(Trifluoromethyl)nicotinic acid - High purity | EN.

Sources

- 1. This compound,CAS 1211537-27-7 [langwaychem.com]

- 2. innospk.com [innospk.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid: A Pivotal Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives stand out for their prevalence in FDA-approved drugs. This guide focuses on a particularly valuable, albeit specialized, reagent: 6-Cyano-2-(trifluoromethyl)nicotinic acid (CAS No. 1211537-27-7).[1]

This molecule is more than a simple intermediate; it is a carefully designed scaffold that offers medicinal chemists a convergence of desirable properties. Its structure features a pyridine core, a carboxylic acid handle for straightforward derivatization, and two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group and a cyano (-CN) group. The strategic placement of these functionalities provides a robust platform for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide will provide an in-depth analysis of its properties, synthesis, core applications, and strategic role in the development of novel therapeutic agents.

Physicochemical Profile and Key Structural Attributes

Understanding the fundamental properties of a building block is the first step in its effective utilization. This compound is typically an off-white solid, and its key characteristics are summarized below.[2][3]

| Property | Value | Source |

| CAS Number | 1211537-27-7 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.1 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 193-197 °C | [3] |

| Boiling Point | 259.3 °C at 760 mmHg | [3] |

| Density | 1.484 g/cm³ | [3] |

The true value of this molecule lies in the synergistic interplay of its functional groups, which are strategically positioned on the pyridine ring.

-

The Trifluoromethyl (-CF3) Group : This moiety is a cornerstone of modern medicinal chemistry. Its inclusion can dramatically enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, crucial for reaching intracellular targets.[2][4]

-

The Cyano (-CN) Group : The cyano group is a versatile functional group. It is a potent hydrogen bond acceptor, allowing for specific interactions with biological targets. Its linear geometry and electronic properties can be exploited to fine-tune molecular conformation and polarity.

-

The Carboxylic Acid (-COOH) Group : This functionality serves as the primary reactive handle for synthetic elaboration. It is readily converted into a wide array of other functional groups, most commonly amides, which are fundamental linkages in many drug molecules.

Synthesis of the Core Scaffold

While multiple synthetic routes exist for nicotinic acid derivatives, a common approach involves the modification of pre-existing pyridine rings.[5] One documented method for preparing a related compound, 6-(Trifluoromethyl)nicotinic acid, involves the catalytic hydrogenation of a chlorinated precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid.[3] This highlights a general strategy of late-stage functionalization.

The synthesis of this compound itself is more specialized. A plausible synthetic strategy can be visualized as a multi-step process, beginning with simpler, commercially available materials.

Caption: Generalized synthetic workflow for nicotinic acid derivatives.

Core Application: Amide Bond Formation as a Gateway to Diversity

The carboxylic acid moiety is the gateway to molecular diversity, and its most fundamental transformation is the formation of an amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[6] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.[6]

Self-Validating Protocol: General Amide Coupling

This protocol describes a robust, field-proven method for coupling this compound with a primary or secondary amine using a common uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality Behind Choices:

-

Solvent (DMF/DCM): Anhydrous polar aprotic solvents are chosen to dissolve the reactants and reagents without participating in the reaction (e.g., by hydrolyzing the activated intermediate).[7]

-

Base (DIPEA/TEA): A non-nucleophilic organic base is essential. Its role is twofold: to deprotonate the carboxylic acid, facilitating its activation, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[6]

-

Coupling Reagent (HATU): HATU is highly efficient, leading to fast reaction times and high yields. It works by forming a highly reactive O-acylisourea intermediate, which is less prone to racemization compared to intermediates formed by some carbodiimide reagents.[6]

-

Temperature (0 °C to RT): The reaction is initiated at a lower temperature to control the initial exothermic activation step. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq) followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at 0 °C for 15-20 minutes. Successful activation is often indicated by a slight color change.

-

Amine Addition: Add a solution of the desired primary or secondary amine (1.0-1.2 eq) in the same solvent to the activated mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Sources

- 1. This compound,CAS 1211537-27-7 [langwaychem.com]

- 2. innospk.com [innospk.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 6-Amino-2-(trifluoromethyl)nicotinic acid (1060810-75-4) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Characterization of 6-Cyano-2-(trifluoromethyl)nicotinic Acid: Solubility and Stability Profiles for Pharmaceutical Development

Introduction: Unveiling the Pharmaceutical Potential of 6-Cyano-2-(trifluoromethyl)nicotinic acid

This compound (CAS 1211537-27-7) is a fluorinated heterocyclic compound with significant potential as a key building block in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid moieties offer versatile handles for medicinal chemistry exploration. As with any promising drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide provides a comprehensive framework for elucidating the solubility and stability of this compound, offering researchers, scientists, and drug development professionals a robust roadmap for its characterization. While specific experimental data for this compound is not yet widely published, this document outlines the critical studies and methodologies required to generate this essential information, grounded in established principles of pharmaceutical science.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility is the bedrock of formulation development, influencing everything from bioavailability to the feasibility of manufacturing processes. The following sections detail the necessary experimental protocols to thoroughly characterize the solubility of this compound.

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

The intrinsic solubility of a compound in a variety of solvents provides a fundamental understanding of its solution behavior. This data is critical for selecting appropriate solvent systems for synthesis, purification, and formulation.

Experimental Protocol: Shake-Flask Method

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. A recommended starting set is provided in Table 1.

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). Visual confirmation of solid material remaining is crucial.

-

Sample Collection and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL and molarity (mol/L).

Table 1: Proposed Solvents for Thermodynamic Solubility Assessment

| Solvent | Polarity Index | Rationale | Expected Data (mg/mL) |

| Water | 10.2 | Essential for understanding aqueous solubility and behavior in biological fluids. | To be determined |

| Phosphate Buffered Saline (PBS, pH 7.4) | N/A | Simulates physiological pH. | To be determined |

| Ethanol | 4.3 | A common co-solvent in pharmaceutical formulations. | To be determined |

| Propylene Glycol | N/A | A widely used vehicle in oral and injectable formulations. | To be determined |

| Acetonitrile | 5.8 | A common solvent in analytical and synthetic chemistry. | To be determined |

| Methanol | 5.1 | A polar protic solvent used in synthesis and analysis. | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used for initial in vitro screening. | To be determined |

pH-Dependent Aqueous Solubility

For ionizable compounds like this compound (due to its carboxylic acid group), aqueous solubility is highly dependent on the pH of the medium. This is a critical parameter for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.

Experimental Protocol: Potentiometric Titration or Shake-Flask at Various pH

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Determination: Employ the shake-flask method as described in section 1.1 for each buffer.

-